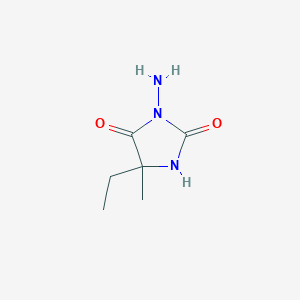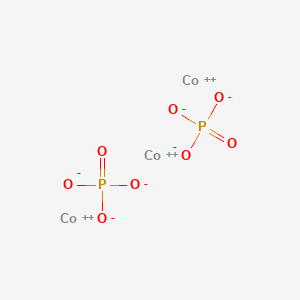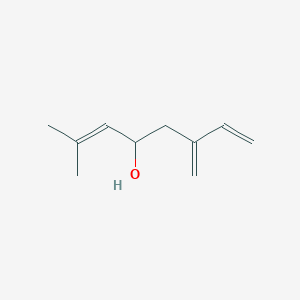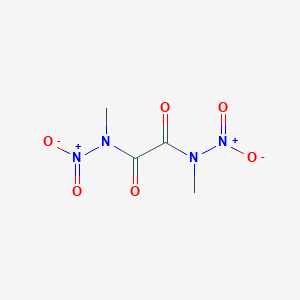
(Bromomethyl)triphenylphosphonium bromide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (Bromomethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with bromine-containing compounds. Vogt et al. (1996) described the preparation of this compound by reacting triphenylphosphine with p-bromobenzylbromide, highlighting its straightforward synthesis from readily available materials (Vogt, Wulff-molder, & Meisel, 1996).
Molecular Structure Analysis
The molecular structure of this compound has been determined through crystallographic studies. It exists in various crystalline forms depending on the specific synthesis conditions and the presence of additional bromine molecules. The structure is characterized by the presence of Br- anions and triphenylphosphonium cations, with some weak interactions between the bromine atoms and other elements in the compound, showcasing its slightly irregular tetrahedral geometry around the phosphorus atom (Vogt, Wulff-molder, & Meisel, 1996).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including its use as a brominating agent for double bonds and phenolic rings. Nokhbeh et al. (2020) discussed its application in the synthesis of 1,3-propanediylbis(triphenylphosphonium) dibromide I and monotribromide II, highlighting its role in facilitating bromination reactions with good to excellent yield (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2020).
Wissenschaftliche Forschungsanwendungen
Synthese von Vernonia-Allenen und Sesquiterpenoiden
(Bromomethyl)triphenylphosphonium bromide wird als Reaktant oder Reagenz für die Synthese von Vernonia-Allenen und Sesquiterpenoiden verwendet . Diese Verbindungen haben aufgrund ihrer komplexen Strukturen und biologischen Aktivitäten eine große Bedeutung im Bereich der organischen Chemie und pharmazeutischen Chemie.
Produktion von Monohalovinyl-Pyrethroiden
Diese Verbindung spielt eine wichtige Rolle bei der Synthese von Monohalovinyl-Pyrethroiden . Pyrethroide sind eine Art von Pestiziden, die in der Landwirtschaft weit verbreitet sind, um Feldfrüchte vor Schädlingen zu schützen.
Herstellung von Vitamin-D-Analoga
This compound wird bei der Herstellung von Vitamin-D-Analoga verwendet . Diese Analoga haben eine Antikrebsaktivität gezeigt, was sie zu einem interessanten Thema in der Krebsforschung macht.
Asymmetrische Substitution, die die optischen Eigenschaften von Boradiazaindacen-Farbstoffen beeinflusst
Es wird als Reaktant für die asymmetrische Substitution verwendet, die die optischen Eigenschaften von Boradiazaindacen-Farbstoffen beeinflusst . Diese Farbstoffe werden in verschiedenen Anwendungen eingesetzt, darunter die biologische Bildgebung und organische Leuchtdioden (OLEDs).
Carbanionische Umlagerungen von Halomethylencyclobutanen
This compound wird bei carbanionischen Umlagerungen von Halomethylencyclobutanen verwendet . Dieser Prozess ist im Bereich der synthetischen organischen Chemie wichtig.
Synthese von funktionalisierten Polyurethanen
Diese Verbindung wird bei der Synthese von funktionalisierten Polyurethanen verwendet
Wirkmechanismus
Target of Action
(Bromomethyl)triphenylphosphonium bromide is an antibacterial agent that inhibits the growth of bacteria by binding to terminal alkynes . The primary targets of this compound are the hydroxyl groups in the bacterial cell membrane .
Mode of Action
The compound interacts with its targets by binding to the hydroxyl groups in the bacterial cell membrane . This interaction disrupts the integrity of the cell membrane, leading to bacterial cell death .
Biochemical Pathways
It is known that the compound’s action on the bacterial cell membrane can disrupt essential cellular processes, leading to cell death .
Pharmacokinetics
Like other triphenylphosphonium compounds, it is likely to have good bioavailability due to its lipophilic nature, which allows it to easily cross biological membranes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the bacterial cell membrane. This leads to leakage of cellular contents, inhibition of essential cellular processes, and ultimately, bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s antibacterial activity may be affected by the presence of other substances that can interact with the same targets . Additionally, the compound’s stability may be influenced by factors such as temperature, pH, and light exposure .
Safety and Hazards
(Bromomethyl)triphenylphosphonium bromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bromomethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTMLUSIDVFTKU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908358 | |
| Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1034-49-7 | |
| Record name | Phosphonium, (bromomethyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1034-49-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bromomethyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)










